

Activity Comparison: Galeterone vs. D4G Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Galeterone

CAS No.: 851983-85-2

Cat. No.: S548658

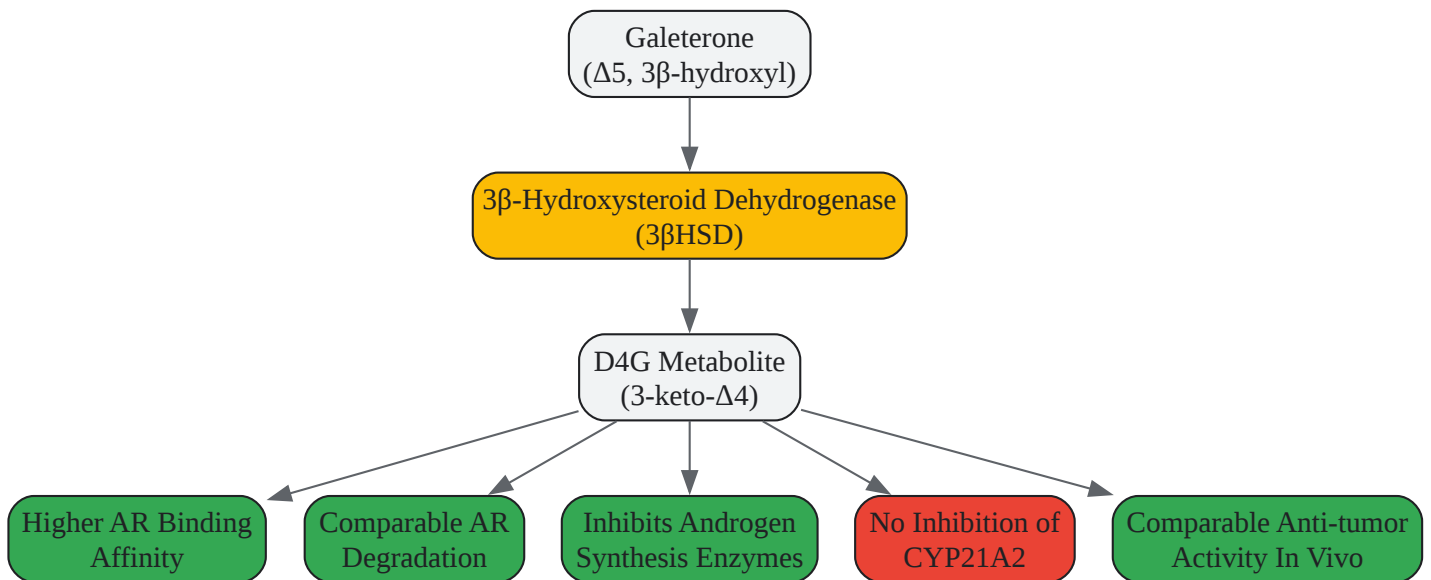
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Biological Activity	Galeterone (Parent)	3-keto- Δ 4-galeterone (D4G)	Experimental Context & Key Findings
AR Binding & Antagonism	Binds and antagonizes the AR [1]	Higher affinity for AR than galeterone [1]	D4G's increased binding affinity was insufficient for conferring greater anti-tumor activity over galeterone [1].
AR Degradation (ARD)	Promotes AR protein degradation [2] [1]	Suppresses AR protein stability comparably to galeterone [1]	Both compounds can degrade full-length and truncated AR variants in CWR22rv1 human prostate cancer cells [2] [1].
CYP17A1 Inhibition	Inhibits CYP17A1 enzyme [1] [3]	Inhibits multiple androgen synthesis enzymes [1]	D4G maintains the ability to inhibit key enzymes in the androgen biosynthesis pathway [1].
CYP21A2 Inhibition	Competitive inhibitor ($K_i = 12 \pm 3 \mu\text{M}$) [4]	No significant inhibition at concentrations up to 25 μM [4]	This is a key functional difference; galeterone inhibits this key enzyme in corticosteroid biosynthesis, while D4G does not [4].

Biological Activity	Galeterone (Parent)	3-keto- Δ 4-galeterone (D4G)	Experimental Context & Key Findings
Anti-proliferative Activity	Active against prostate cancer cells [2]	Suppresses AR target gene expression and xenograft growth comparably to galeterone [1]	The anti-tumor activity of D4G, while significant, was not more potent than that of the parent drug [1].

Experimental Insights

The following diagram illustrates the metabolic transformation of **galeterone** into D4G and the key experimental findings regarding its activity.



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Detailed Experimental Protocols

The comparative data is derived from several key laboratory techniques:

- **In Vitro Metabolism Studies:** **Galeterone** was incubated with prostate cancer cell lines (LNCaP, LAPC4) or HEK-293 cells engineered to express the human enzyme **3 β -hydroxysteroid dehydrogenase (3 β HSD)**. Metabolite formation (D4G) was tracked and confirmed using **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** [1].
- **Androgen Receptor (AR) Binding Assays:** The relative affinity of **galeterone** and D4G for the AR was measured using competitive binding experiments, where the compounds compete with a labeled tracer (e.g., radiolabeled dihydrotestosterone) for binding to the AR ligand-binding domain [1].
- **Enzyme Inhibition Assays:** Inhibition of enzymes like **CYP21A2** was assessed using **absorption spectroscopy** to determine spectral dissociation constants (K_S) and **reconstituted monooxygenase systems** to calculate inhibition constants (K_i). These experiments determined the potency and mechanism (e.g., competitive) of inhibition [4].
- **In Vivo Anti-tumor Efficacy:** The anti-tumor activity of **galeterone** and its metabolites was evaluated in mouse xenograft models. Human prostate cancer cells are transplanted into immunodeficient mice, and the test compounds are administered to measure their effect on tumor growth regression [1].

Key Takeaways for Researchers

- **D4G is a Pharmacologically Active Metabolite:** D4G is not an inactive byproduct but retains significant multi-target activity against the androgen axis.
- **A Contrast to Abiraterone:** The metabolism of **galeterone** stands in contrast to the related drug abiraterone. Abiraterone's analogous metabolite, D4A, is significantly more potent than its parent, whereas D4G's activity is largely comparable to **galeterone** [1].
- **Activity is Altered, Not Potentiated:** The primary metabolic conversion by 3 β HSD modifies, rather than enhances, **galeterone's** functional profile. The most notable change is the **loss of CYP21A2 inhibitory activity** in the D4G metabolite [4].

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To cite this document: Smolecule. [Activity Comparison: Galeterone vs. D4G Metabolite]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548658#galeterone-metabolite-3-oxo-4-activity-comparison]

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